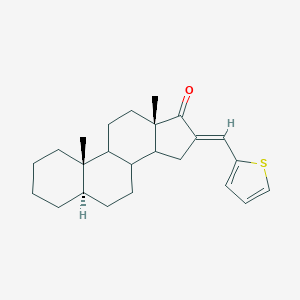
8-chloro-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-chloro-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione, also known as Ro 20-1724, is a selective inhibitor of cyclic nucleotide phosphodiesterase (PDE) type 4. It has been extensively studied for its potential therapeutic applications in a range of diseases, including asthma, chronic obstructive pulmonary disease (COPD), and inflammatory disorders.
Wirkmechanismus
8-chloro-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724 selectively inhibits PDE type 4, which is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE type 4, this compound 20-1724 increases the levels of cAMP and cGMP, which in turn activate protein kinase A and protein kinase G, respectively. These kinases then phosphorylate a range of intracellular proteins, leading to a range of physiological effects, including smooth muscle relaxation, immune cell modulation, and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound 20-1724 has been shown to have a range of biochemical and physiological effects, including smooth muscle relaxation, immune cell modulation, and anti-inflammatory effects. In animal models of asthma and COPD, this compound 20-1724 has been shown to reduce airway hyperresponsiveness and to inhibit the production of pro-inflammatory cytokines, such as interleukin-8 and tumor necrosis factor-alpha. In addition, this compound 20-1724 has been shown to have anti-inflammatory effects in models of arthritis and colitis.
Vorteile Und Einschränkungen Für Laborexperimente
8-chloro-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724 has several advantages for lab experiments, including its high selectivity for PDE type 4 and its well-established pharmacological profile. However, this compound 20-1724 also has several limitations, including its relatively low potency and its potential for off-target effects. In addition, this compound 20-1724 is a highly lipophilic compound, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 8-chloro-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724. One area of interest is the development of more potent and selective PDE type 4 inhibitors, which could have improved therapeutic potential in a range of diseases. Another area of interest is the investigation of the potential of this compound 20-1724 as a treatment for inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease. Finally, there is also interest in exploring the potential of this compound 20-1724 as a tool for studying the role of cAMP and cGMP signaling in a range of physiological and pathological processes.
Synthesemethoden
8-chloro-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724 can be synthesized through a multistep process, which involves the reaction of 7-bromo-1,3-dimethylxanthine with 2-phenylacetoacetonitrile, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final step involves the chlorination of the product with thionyl chloride. The purity of the compound can be further improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
8-chloro-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione 20-1724 has been extensively studied for its potential therapeutic applications in a range of diseases, including asthma, COPD, and inflammatory disorders. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-8 and tumor necrosis factor-alpha, and to reduce airway hyperresponsiveness in animal models of asthma and COPD. In addition, this compound 20-1724 has been shown to have anti-inflammatory effects in models of arthritis and colitis.
Eigenschaften
IUPAC Name |
8-chloro-1,3-dimethyl-7-phenacylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O3/c1-18-12-11(13(22)19(2)15(18)23)20(14(16)17-12)8-10(21)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJOWNALIUYQPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Cl)CC(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 1-[4-({4-[4-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-yl}diazenyl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B430820.png)
![4-(6,6-Dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)-2-methoxyphenol](/img/structure/B430823.png)
![3-iodo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B430826.png)
![5-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-4-phenyl-11-propyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B430827.png)
![4-chloro-N-[2-(piperidin-1-ylcarbonyl)phenyl]benzamide](/img/structure/B430828.png)
![4-chloro-N-[(1-phenylcyclopentyl)methyl]butanamide](/img/structure/B430829.png)
![5-[2-Oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B430830.png)
![2-benzyl-3-ethyl-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclohexane)-4(3H)-one](/img/structure/B430831.png)
![1-[3,4-dihydroquinolin-1(2H)-yl(oxo)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B430832.png)
![2'-phenylspiro[cyclohexane-1,5'-naphtho[1,2-d][1,3]oxazin]-4'(6'H)-one](/img/structure/B430833.png)
![3-(4-methoxyphenyl)-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B430836.png)

![N-(2-cyanospiro[4H-naphthalene-3,1'-cyclopentane]-1-yl)-2-phenylacetamide](/img/structure/B430844.png)